molecular formula C18H21N5O3S B10994729 N-(4-hydroxyquinazolin-6-yl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide

N-(4-hydroxyquinazolin-6-yl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide

Cat. No.: B10994729
M. Wt: 387.5 g/mol
InChI Key: YIDJYBDAAJWCEG-DZKIICNBSA-N
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Description

REL-N-(4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-5-[(3AR,4R,6AS)-2-OXOHEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL]PENTANAMIDE is a complex organic compound with a unique structure that combines quinazolinone and thienoimidazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of REL-N-(4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-5-[(3AR,4R,6AS)-2-OXOHEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL]PENTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the thienoimidazole ring. Key steps include cyclization reactions, amide bond formation, and various functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

REL-N-(4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-5-[(3AR,4R,6AS)-2-OXOHEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL]PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce thienoimidazole analogs.

Scientific Research Applications

REL-N-(4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-5-[(3AR,4R,6AS)-2-OXOHEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL]PENTANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of REL-N-(4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-5-[(3AR,4R,6AS)-2-OXOHEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL]PENTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-ALLYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE
  • 4-HYDROXY-2-OXO-N-(4-OXO-2-PENTYL-3(4H)-QUINAZOLINYL)-1-PROPYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE

Uniqueness

REL-N-(4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-5-[(3AR,4R,6AS)-2-OXOHEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL]PENTANAMIDE stands out due to its unique combination of quinazolinone and thienoimidazole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H21N5O3S

Molecular Weight

387.5 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(4-oxo-3H-quinazolin-6-yl)pentanamide

InChI

InChI=1S/C18H21N5O3S/c24-15(21-10-5-6-12-11(7-10)17(25)20-9-19-12)4-2-1-3-14-16-13(8-27-14)22-18(26)23-16/h5-7,9,13-14,16H,1-4,8H2,(H,21,24)(H,19,20,25)(H2,22,23,26)/t13-,14-,16-/m0/s1

InChI Key

YIDJYBDAAJWCEG-DZKIICNBSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CNC4=O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CNC4=O)NC(=O)N2

Origin of Product

United States

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